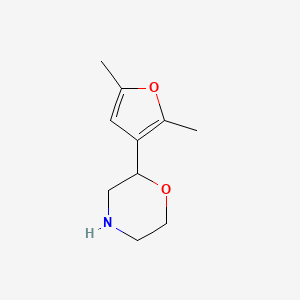

2-(2,5-Dimethylfuran-3-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2,5-dimethylfuran-3-yl)morpholine |

InChI |

InChI=1S/C10H15NO2/c1-7-5-9(8(2)13-7)10-6-11-3-4-12-10/h5,10-11H,3-4,6H2,1-2H3 |

InChI Key |

ZXZCJNIIKUUUGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C2CNCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2,5 Dimethylfuran 3 Yl Morpholine

Retrosynthetic Analysis of the 2-(2,5-Dimethylfuran-3-yl)morpholine Scaffold

A retrosynthetic analysis of this compound suggests several possible disconnection points. The primary disconnection can be made at the C-C bond between the furan (B31954) and morpholine (B109124) rings. This leads to a morpholine synthon and a 2,5-dimethylfuran (B142691) synthon. The morpholine ring itself can be further disconnected through cleavage of the C-N and C-O bonds, leading back to simpler acyclic precursors such as an amino alcohol.

Another key disconnection involves breaking the C-N and C-O bonds of the morpholine ring first, which would lead to a substituted amino alcohol precursor containing the 2,5-dimethylfuran moiety. This precursor could then be cyclized to form the target morpholine. This latter approach appears more convergent and is often favored in the synthesis of substituted morpholines.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 1-(2,5-Dimethylfuran-3-yl)-2-(amino)ethanol | Dihaloethane | 2,5-Dimethylfuran, Ethanolamine (B43304) derivative |

| This compound | 2,5-Dimethylfuran-3-carbaldehyde (B2554321) | Aminoethanol | 2,5-Dimethylfuran, Formaldehyde (B43269), Aminoethanol |

Approaches to the Construction of the Morpholine Ring System

The construction of the morpholine ring is a well-established area of organic synthesis, with several reliable methods available.

The most common method for synthesizing morpholines is the cyclization of N-substituted-2-aminoethanols. This can be achieved by reacting the amino alcohol with a dielectrophile, such as a dihaloalkane (e.g., 1,2-dibromoethane (B42909) or 1,2-dichloroethane) in the presence of a base. The amino group first displaces one halide, and the resulting intermediate undergoes an intramolecular Williamson ether synthesis to form the morpholine ring.

Alternatively, the cyclization can be acid-catalyzed, involving the dehydration of a diethanolamine (B148213) derivative. For the synthesis of a 2-substituted morpholine, a precursor such as a 1-substituted-2-aminoethanol would be required. In the context of the target molecule, this would involve a 1-(2,5-dimethylfuran-3-yl)-2-aminoethanol derivative.

| Precursor | Reagent | Conditions | Product |

| 1-(2,5-Dimethylfuran-3-yl)-2-aminoethanol | 1,2-Dibromoethane | Base (e.g., K2CO3) | This compound |

| N-(2-hydroxy-2-(2,5-dimethylfuran-3-yl)ethyl)ethanolamine | Acid (e.g., H2SO4) | Heat | This compound |

Reductive amination offers a versatile route to the morpholine scaffold. This can be achieved through a one-pot reaction of a dicarbonyl compound with an amine, followed by reduction. For a 2-substituted morpholine, a common strategy involves the reductive amination of a suitable aldehyde or ketone with an amino alcohol.

For the target molecule, a potential route could involve the reductive amination of 2,5-dimethylfuran-3-carbaldehyde with 2-aminoethanol, followed by an intramolecular cyclization. Alternatively, a dialdehyde (B1249045) precursor derived from the furan moiety could be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step. Several MCRs have been developed for the synthesis of morpholine derivatives. For instance, a three-component reaction between an epoxide, an amine, and an isocyanide can yield substituted morpholines. While a specific MCR for this compound has not been reported, this approach offers a potential avenue for rapid library synthesis of related compounds.

Strategies for the Introduction and Functionalization of the Furan Moiety

The key challenge in synthesizing the target molecule is the selective introduction of a functional group at the C-3 position of 2,5-dimethylfuran, which can then be elaborated to form the morpholine ring.

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. In 2,5-disubstituted furans, the substitution occurs at the C-3 or C-4 position. The methyl groups in 2,5-dimethylfuran are activating and direct incoming electrophiles to the C-3 and C-4 positions.

Several classic electrophilic aromatic substitution reactions could be employed to functionalize 2,5-dimethylfuran at the desired C-3 position:

Friedel-Crafts Acylation: Reaction of 2,5-dimethylfuran with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) would yield a 3-acyl-2,5-dimethylfuran. This ketone could then be converted to the required amino alcohol precursor through reactions such as reduction and amination. Milder conditions are often necessary for furans to avoid polymerization.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) to introduce a formyl group onto an electron-rich aromatic ring. The Vilsmeier-Haack formylation of 2,5-dimethylfuran would produce 2,5-dimethylfuran-3-carbaldehyde. This aldehyde is a versatile intermediate that can be used in reductive amination pathways to construct the morpholine ring.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound. With 2,5-dimethylfuran, a Mannich reaction with formaldehyde and a secondary amine (like dimethylamine) in the presence of an acid catalyst would introduce a dimethylaminomethyl group at the C-3 position. This Mannich base can be a precursor for further synthetic transformations.

| Reaction | Electrophile | Reagents | Product |

| Friedel-Crafts Acylation | Acylium ion (RCO+) | Acyl halide/anhydride, Lewis acid | 3-Acyl-2,5-dimethylfuran |

| Vilsmeier-Haack Reaction | Chloroiminium ion | DMF, POCl3 | 2,5-Dimethylfuran-3-carbaldehyde |

| Mannich Reaction | Eschenmoser's salt precursor | Formaldehyde, Secondary amine, Acid | 3-(Dialkylaminomethyl)-2,5-dimethylfuran |

Transition-Metal Catalyzed Coupling Reactions with Furan Substrates

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, representing a key strategy for connecting a pre-formed 2,5-dimethylfuran core to a morpholine moiety. This approach typically involves functionalizing the furan ring at the 3-position to prepare it for coupling.

A primary method would be a C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction would involve the coupling of a 3-halo-2,5-dimethylfuran (e.g., 3-bromo- (B131339) or 3-iodo-2,5-dimethylfuran) with morpholine. The reaction is typically catalyzed by a palladium complex, consisting of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., P(tBu)₃, XPhos). A base, such as sodium tert-butoxide (NaOt-Bu), is required to facilitate the reaction.

Alternatively, a Suzuki-Miyaura cross-coupling could be envisioned. This would require the synthesis of 2,5-dimethylfuran-3-boronic acid or a corresponding boronic ester. This furan derivative could then be coupled with a functionalized morpholine, for instance, a 2-halomorpholine derivative, under palladium catalysis. nih.govnih.gov The feasibility of such couplings on similar heterocyclic systems has been demonstrated, for example, in the palladium-catalyzed cross-coupling of 2,5-dimethyl-3-thienylboronic acid with other substrates, suggesting a similar reactivity for the furan analog. google.comresearchgate.net

Table 1: Plausible Transition-Metal Catalyzed Coupling Conditions

| Reaction Type | Furan Substrate | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Bromo-2,5-dimethylfuran | Morpholine | Pd(OAc)₂ + Ligand (e.g., XPhos) | NaOtBu | Toluene or Dioxane |

| Suzuki-Miyaura Coupling | 2,5-Dimethylfuran-3-boronic acid | N-protected-2-halomorpholine | Pd(dppf)Cl₂ | Na₃PO₄ or K₂CO₃ | Dioxane/Water |

Paal-Knorr Synthesis for Furan Ring Formation (if applicable to precursors)

The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of the 2,5-dimethylfuran core of the target molecule, the starting material is hexane-2,5-dione.

To apply this method to a precursor of this compound, one would need to start with a 1,4-diketone that already contains a handle or a precursor to the morpholine ring at the 3-position. For instance, a 3-substituted hexane-2,5-dione could be cyclized to form a 3-substituted-2,5-dimethylfuran. This furan derivative could then undergo further transformations to construct the morpholine ring. While a powerful method for furan ring formation, the synthesis of the required substituted 1,4-diketone precursor can be complex, potentially making other strategies more convergent. researchgate.netresearchgate.net The reaction is typically carried out under acidic conditions using reagents like sulfuric acid, phosphoric acid, or a Lewis acid. wikipedia.orgorganic-chemistry.org

Direct and Convergent Synthetic Routes to this compound

Given the absence of a published direct synthesis, a convergent approach can be proposed. This involves synthesizing key fragments of the molecule separately before combining them in the final steps.

Identification of Key Starting Materials and Intermediates

Several logical synthetic routes can be devised, each with its own set of key starting materials and intermediates:

Route A (C-N Coupling Approach):

Starting Materials: 2,5-Dimethylfuran, Morpholine.

Key Intermediate: 3-Halo-2,5-dimethylfuran.

Route B (Morpholine Ring Formation):

Starting Materials: Hexane-2,5-dione, an amino acid derivative (for the amine source), bis(2-chloroethyl) ether.

Key Intermediate: 3-Amino-2,5-dimethylfuran. The thermal generation of a related compound, 3-amino-4,5-dimethyl-2(5H)-furanone, from pyruvic acid and glycine (B1666218) suggests that aminated furan precursors are accessible. nih.govacs.org

Route C (Convergent Cyclization):

Starting Materials: A 3-functionalized 2,5-dimethylfuran (e.g., 3-formyl- or 3-acetyl-2,5-dimethylfuran), an ethanolamine derivative.

Key Intermediate: An N-substituted ethanolamine derivative of 2,5-dimethylfuran, which can undergo intramolecular cyclization.

Detailed Reaction Pathways, Conditions, and Reagent Selection

A plausible and efficient pathway would be a convergent synthesis starting from a functionalized furan.

Proposed Synthetic Pathway:

Friedel-Crafts Acylation of 2,5-Dimethylfuran: The furan ring can be functionalized at the 3-position via electrophilic substitution. A Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., SnCl₄, AlCl₃) would yield 3-acetyl-2,5-dimethylfuran.

Alpha-Bromination: The resulting ketone can be brominated at the alpha-position using a reagent like bromine (Br₂) in methanol (B129727) or N-bromosuccinimide (NBS) to produce 3-(bromoacetyl)-2,5-dimethylfuran.

Condensation with an Amino Alcohol: This α-haloketone intermediate can then be reacted with an N-protected ethanolamine, such as N-benzyl ethanolamine. The amine would displace the bromide, and the resulting intermediate can be cyclized to form the morpholine ring, often involving a reduction step.

Cyclization and Deprotection: The ketone can be reduced (e.g., with NaBH₄) to form an alcohol, which can then undergo acid-catalyzed intramolecular cyclization (etherification) to close the morpholine ring. If a protecting group like benzyl (B1604629) is used on the nitrogen, it can be removed in a final step via hydrogenolysis (H₂, Pd/C).

Table 2: Example Reaction Conditions for Proposed Pathway

| Step | Reaction | Reagents | Catalyst | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,5-Dimethylfuran, Acetyl chloride | SnCl₄ | Dichloromethane (B109758) | 0 °C to room temp |

| 2 | Alpha-Bromination | 3-Acetyl-2,5-dimethylfuran, NBS | AIBN (initiator) | Carbon tetrachloride | Reflux |

| 3 | Condensation/Cyclization | 3-(Bromoacetyl)-2,5-dimethylfuran, N-benzyl ethanolamine, NaBH₄ | - | Methanol/THF | Room temp |

| 4 | Deprotection | N-Benzyl-2-(2,5-dimethylfuran-3-yl)morpholine | Pd/C | Ethanol | H₂ atmosphere |

Optimization of Reaction Parameters for Yield and Stereocontrol

The target molecule, this compound, possesses a chiral center at the C2 position of the morpholine ring. Therefore, controlling the stereochemistry is a critical aspect of its synthesis. Several strategies can be employed to achieve stereocontrol.

One effective method is the use of asymmetric hydrogenation on an unsaturated morpholine precursor. rsc.orgsemanticscholar.org This involves synthesizing a dehydromorpholine intermediate which can then be hydrogenated using a chiral transition-metal catalyst (e.g., a Rhodium complex with a chiral bisphosphine ligand) to yield the final product with high enantioselectivity (up to 99% ee has been reported for similar systems). rsc.orgsemanticscholar.org

Alternatively, a stereoselective synthesis can be developed starting from a chiral precursor. For example, using an enantiomerically pure amino alcohol in the cyclization step can transfer chirality to the final product. nih.gov Copper-promoted oxyamination of alkenes has also been reported as a method for the stereoselective synthesis of substituted morpholines. nih.gov Optimization would involve screening catalysts, ligands, solvents, and temperatures to maximize both the chemical yield and the diastereomeric or enantiomeric excess.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. The synthesis of this compound can incorporate several "green" chemistry principles.

The starting material, 2,5-dimethylfuran (DMF), is considered a key biomass-derived platform chemical. rsc.org It can be produced from fructose (B13574) or glucose, which are abundant carbohydrates, through catalytic dehydration to 5-hydroxymethylfurfural (B1680220) (HMF) followed by hydrodeoxygenation. frontiersin.orgacs.orggoogle.com Utilizing biomass as a feedstock significantly reduces the reliance on petrochemicals.

In the subsequent synthetic steps, sustainable practices can be implemented. This includes the use of:

Greener Solvents: Replacing hazardous solvents like dichloromethane or carbon tetrachloride with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids. frontiersin.org

Catalysis: Employing highly efficient and recyclable catalysts can minimize waste. For instance, magnetic nanoparticles can be used as catalyst supports, allowing for easy separation and reuse. mdpi.com Transition-metal catalysts, while often based on precious metals, are used in small quantities and are central to atom-economical transformations like cross-coupling reactions. acs.orgnih.gov

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption, particularly in steps like the Paal-Knorr synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as addition reactions, aligns with green chemistry goals. rsc.org

By integrating biomass-derived starting materials with modern catalytic methods and energy-efficient technologies, the synthesis of this compound can be designed to be both efficient and environmentally responsible. rsc.org

Synthetic Methodologies for this compound Remain Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and chemical literature has revealed a significant gap in documented synthetic routes for the specific chemical compound This compound . Despite the prevalence of both the furan and morpholine moieties in medicinal and materials chemistry, established methodologies detailing the synthesis of this particular molecule are not available in the public domain.

General synthetic strategies for morpholine derivatives and functionalized furans are well-documented. Morpholine rings are commonly synthesized through methods such as the cyclization of 1,2-amino alcohols, palladium-catalyzed carboamination, or multi-component reactions. chemrxiv.orgnih.gove3s-conferences.org Likewise, the functionalization of furan rings is a mature field of study. mdpi.commdpi.comnih.gov However, the application of these general principles to the specific construction of this compound has not been described in published research.

Consequently, it is not possible to provide detailed, evidence-based information on the catalytic methods, green chemistry approaches, or flow chemistry applications for the synthesis of this compound as requested. The absence of primary literature, patents, or database entries describing its preparation means that any discussion of synthetic strategies would be purely speculative and would not meet the required standards of scientific accuracy and verifiable research findings.

Further research and publication in the field of synthetic organic chemistry would be necessary to establish and report on the methodologies for creating this compound. Until such research is published, a detailed article on its synthesis cannot be accurately generated.

Chemical Reactivity and Mechanistic Investigations of 2 2,5 Dimethylfuran 3 Yl Morpholine

Reactivity at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of 2-(2,5-Dimethylfuran-3-yl)morpholine is a key center of reactivity. Its lone pair of electrons makes it both nucleophilic and basic, allowing it to react with a variety of electrophilic species. The presence of the 2,5-dimethylfuran-3-yl substituent is expected to exert a modest electronic influence on the reactivity of the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the morpholine ring readily undergoes N-alkylation with alkyl halides or other alkylating agents. wikipedia.org This type of reaction, a nucleophilic aliphatic substitution, results in the formation of a more substituted amine. wikipedia.org For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkyl-2-(2,5-dimethylfuran-3-yl)morpholine. These reactions can sometimes lead to overalkylation, especially with reactive alkylating agents, potentially forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com Industrially, N-alkylation of amines is often carried out using alcohols as alkylating agents in the presence of a catalyst. wikipedia.org

N-acylation of the morpholine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction typically proceeds readily to form the corresponding N-acylmorpholine derivative. A study on the synthesis of 4-(5-aryl-2-furoyl)morpholines demonstrated the successful acylation of morpholine with 5-arylfuran-2-carbonyl chlorides, indicating that the furan (B31954) moiety does not impede the acylation of the morpholine nitrogen. pensoft.netresearchgate.net

| Reaction Type | Reactant | Product | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-(2,5-dimethylfuran-3-yl)morpholine | Inert solvent, often with a base to neutralize the formed acid |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acyl-2-(2,5-dimethylfuran-3-yl)morpholine | Inert solvent, often in the presence of a base |

Formation of N-Oxides and Quaternary Ammonium Salts

The lone pair of electrons on the morpholine nitrogen allows for its oxidation to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (mCPBA). wikipedia.org The resulting N-oxide, this compound N-oxide, would feature a coordinate covalent bond between the nitrogen and oxygen atoms. Amine oxides are highly polar molecules. wikipedia.org

As a tertiary amine, the product of N-alkylation of this compound can further react with another equivalent of an alkylating agent to form a quaternary ammonium salt. wikipedia.org These salts are ionic compounds with a positively charged nitrogen atom and a corresponding anion. taylorandfrancis.commdpi.com The formation of quaternary ammonium salts is a common reaction for tertiary amines and is known as the Menshutkin reaction. wikipedia.org

Reactions with Electrophilic Species

The nucleophilic nature of the morpholine nitrogen makes it reactive towards a wide range of electrophiles. Besides alkyl and acyl groups, it can react with other electron-deficient species. For instance, it can participate in Michael additions to α,β-unsaturated carbonyl compounds. The reactivity of the nitrogen is influenced by steric hindrance around the nitrogen atom and the electronic properties of the substituents on the morpholine ring. The 2,5-dimethylfuran-3-yl group is not expected to provide significant steric hindrance to the nitrogen atom.

Reactivity of the 2,5-Dimethylfuran (B142691) Ring System

Electrophilic and Nucleophilic Character of the Furan Nucleus

The furan ring is considered a π-rich heterocycle, with the oxygen atom donating electron density to the ring system. chemicalbook.com This enhanced electron density makes it highly susceptible to electrophilic aromatic substitution. numberanalytics.compearson.com These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, occur much more readily than with benzene. youtube.compharmaguideline.com The substitution preferentially occurs at the C2 and C5 positions (α-positions) due to the greater stability of the carbocation intermediate formed during the reaction mechanism. pearson.comquora.com In the case of this compound, the C2 and C5 positions are already substituted with methyl groups, leaving the C4 position as the most likely site for electrophilic attack. The morpholino group at the C3 position will also influence the regioselectivity of such reactions.

While the furan ring is predominantly nucleophilic, it can undergo nucleophilic substitution reactions under certain conditions, particularly if a good leaving group is present on the ring. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govrsc.org 2,5-Dimethylfuran is a commonly used diene in these reactions. mdpi.comresearchgate.net It can react with various dienophiles, such as ethylene (B1197577), maleic anhydride (B1165640), and acrolein, to form oxanorbornene derivatives. mdpi.comacs.org These cycloaddition reactions are often thermally promoted and can be catalyzed by Lewis acids. mdpi.comacs.org The presence of a substituent at the 3-position, such as the morpholino group in this compound, can influence the rate and stereoselectivity of the Diels-Alder reaction. The electron-donating nature of the morpholino group may affect the energy of the highest occupied molecular orbital (HOMO) of the furan diene, thereby altering its reactivity towards dienophiles.

| Reaction Type | Dienophile | Product Type | General Conditions |

|---|---|---|---|

| Diels-Alder Cycloaddition | Ethylene | p-Xylene (after dehydration) | High temperature and pressure, often with an acid catalyst. mdpi.com |

| Diels-Alder Cycloaddition | Maleic Anhydride | Oxanorbornene derivative | Thermal conditions. acs.org |

| Diels-Alder Cycloaddition | Acrolein | Oxanorbornene derivative | Can be catalyzed by Lewis acids. acs.org |

Ring-Opening and Rearrangement Pathways of the Furan Moiety

The furan ring in this compound is susceptible to cleavage and rearrangement under various conditions, a characteristic feature of furan chemistry. These transformations are typically initiated by electrophilic attack, oxidation, or photochemical processes, leading to the formation of acyclic compounds or rearranged heterocyclic systems.

Acid-catalyzed hydrolysis of the furan ring is a well-established pathway. In the presence of strong acids, protonation of the furan oxygen or one of the double bonds can lead to a cascade of reactions, ultimately resulting in the formation of a γ-dicarbonyl compound. For this compound, this would likely proceed through an initial protonation at the C-5 position, followed by nucleophilic attack of water and subsequent ring scission to yield a substituted hexane-2,5-dione derivative. The presence of the morpholine substituent at the 3-position may influence the regioselectivity of the initial protonation and the stability of the intermediates.

Oxidative ring-opening is another significant reaction pathway. Furan and its derivatives can be cleaved by various oxidizing agents, such as ozone, peroxy acids, or singlet oxygen. For instance, ozonolysis would be expected to cleave the furan ring to produce dicarbonyl compounds. The reaction with singlet oxygen, often generated photochemically, could lead to the formation of an endoperoxide, which can then rearrange or be cleaved to yield various oxygenated products. Computational studies on the bioactivation of furan-containing compounds suggest that epoxidation of the furan ring is a key step in their metabolism, leading to reactive intermediates that can undergo ring-opening. nih.gov

Rearrangement reactions of the furan moiety can also occur, particularly under thermal or photochemical conditions. For example, Diels-Alder reactions with various dienophiles are characteristic of the diene-like nature of the furan ring. researchgate.net While this does not directly involve ring-opening, the resulting oxabicycloheptene adducts can undergo subsequent transformations that lead to rearranged products.

The table below summarizes plausible ring-opening and rearrangement pathways for the furan moiety in this compound based on the known reactivity of substituted furans.

| Reaction Type | Reagents/Conditions | Plausible Intermediate(s) | Expected Product(s) |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), water | Protonated furan, carbocationic species | Substituted hexane-2,5-dione |

| Ozonolysis | O₃, followed by reductive or oxidative workup | Ozonide | Dicarbonyl compounds |

| Photooxidation | Light, photosensitizer, O₂ | Endoperoxide | Oxygenated acyclic products |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Furan epoxide | Ring-opened dicarbonyls |

Transformations Involving the Methylene (B1212753) Bridge at C-2 of Morpholine

The methylene bridge at the C-2 position of the morpholine ring, being adjacent to both the nitrogen atom and the furan ring, is a potential site for chemical transformations. The proximity of the electron-rich furan ring and the lone pair of the morpholine nitrogen can influence the reactivity of the C-H bonds at this position.

Oxidation of the C-2 methylene group could lead to the formation of a lactam, with the introduction of a carbonyl group. This type of reaction is known for cyclic amines and can be achieved using various oxidizing agents. The presence of the furan ring might affect the reaction's feasibility and selectivity.

Deprotonation at the C-2 position to form an α-amino carbanion is another possibility, although this would likely require a strong base. The resulting carbanion could then react with various electrophiles, allowing for the introduction of new substituents at this position. The stability of such a carbanion would be influenced by the electronic properties of the adjacent furan ring.

Radical reactions could also be initiated at the C-2 position. For instance, hydrogen atom abstraction by a radical initiator could generate a carbon-centered radical, which could then participate in various radical-mediated transformations, such as addition to unsaturated systems or coupling reactions.

Investigations into Reaction Mechanisms and Kinetics

The elucidation of reaction intermediates and transition states for the reactions of this compound would rely heavily on computational chemistry. researchgate.netcam.ac.uk For the acid-catalyzed ring-opening of the furan moiety, density functional theory (DFT) calculations could be employed to model the protonation steps, the formation of carbocationic intermediates, and the transition states for nucleophilic attack by water and subsequent bond cleavages. These calculations would help in understanding the energy profile of the reaction and identifying the rate-determining step.

Similarly, for transformations at the C-2 position of the morpholine ring, computational modeling could be used to investigate the stability of potential intermediates, such as carbanions or radicals, and to calculate the activation barriers for their formation and subsequent reactions. The influence of the furan substituent on the geometry and energy of these intermediates and transition states would be a key aspect of such studies.

The kinetics of the chemical transformations of this compound would be expected to be highly dependent on the reaction conditions. For example, the rate of acid-catalyzed furan ring-opening would likely show a strong dependence on the acid concentration and temperature. Kinetic studies on related furan derivatives have shown that the reaction rate is influenced by the nature of the substituents on the furan ring. chempap.org

The table below outlines the expected kinetic and thermodynamic characteristics for key transformations of this compound, based on analogous systems.

| Transformation | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Acid-Catalyzed Furan Ring-Opening | Rate dependent on [H⁺] and temperature. Electron-donating groups on furan may stabilize carbocationic intermediates, affecting the rate. | Generally thermodynamically favorable (exergonic), leading to stable dicarbonyl products. |

| Oxidation of Morpholine C-2 Methylene | Rate depends on the concentration and strength of the oxidizing agent. | The formation of a stable lactam product would make the reaction thermodynamically favorable. |

| Deprotonation at Morpholine C-2 | Requires a strong base. The rate would depend on the base strength and solvent. | The stability of the resulting carbanion is crucial. The reaction would be in equilibrium, with the position depending on the pKa of the C-H bond and the conjugate acid of the base. |

The selectivity and efficiency of chemical transformations involving this compound would be critically influenced by the choice of reaction conditions, including solvent, temperature, catalyst, and the nature of the reagents.

For the furan ring-opening, the choice of acid catalyst and solvent can influence the reaction rate and the formation of side products. For instance, in the presence of an alcohol as a solvent, the ring-opening could lead to the formation of acetals or ketals.

In transformations involving the morpholine ring, the choice of base or oxidizing agent would be crucial for achieving the desired selectivity. For example, a bulky base might favor deprotonation at a less sterically hindered position, if available. The temperature can also play a significant role; higher temperatures might favor thermodynamically controlled products, while lower temperatures could favor kinetically controlled products.

The efficiency of any given reaction would be determined by factors such as the completeness of the conversion of the starting material and the minimization of side reactions. Optimization of reaction conditions through systematic studies would be necessary to maximize the yield of the desired product.

Theoretical and Computational Chemistry Studies of 2 2,5 Dimethylfuran 3 Yl Morpholine

Electronic Structure and Molecular Orbital Analysis

Theoretical studies on the electronic structure of 2-(2,5-Dimethylfuran-3-yl)morpholine would be crucial for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Calculations

To investigate the electronic properties of this compound, researchers would typically employ Density Functional Theory (DFT) and ab initio quantum mechanical methods. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate electronic energies. Ab initio methods, like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could provide comparative data, though at a higher computational cost. These calculations would yield fundamental information such as optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These calculations would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Hypothetical FMO Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the morpholine (B109124) ring and its connection to the furan (B31954) ring suggests that this compound can exist in multiple conformations.

Identification of Stable Conformers and Energy Landscapes

A systematic conformational search would be necessary to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves rotating the single bond connecting the furan and morpholine rings and analyzing the resulting potential energy surface. The calculations would identify local and global energy minima, corresponding to stable and the most stable conformers, respectively. The relative energies of these conformers would determine their population distribution at a given temperature according to the Boltzmann distribution.

Intramolecular Interactions and Hydrogen Bonding

While this compound does not possess strong hydrogen bond donors, weak intramolecular interactions, such as C-H···O or C-H···N interactions, could play a role in stabilizing certain conformations. Computational methods like Atoms in Molecules (AIM) theory could be employed to identify and characterize these weak interactions by locating bond critical points and analyzing the electron density distribution.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethylfuran (B142691) |

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available theoretical and computational chemistry studies focusing specifically on the compound “this compound.” Research on related but distinct molecules, such as derivatives of 2,5-dimethylfuran and morpholine, exists, but data directly pertaining to the target compound is absent.

Consequently, it is not possible to provide an article with the detailed analysis requested in the outline, which includes:

Prediction and Elucidation of Reaction Pathways: No studies on transition state localization, reaction barrier calculations, or computational modeling of catalytic processes for this specific molecule were found.

Computational Spectroscopy for Structural Elucidation Support: There is no available data on the prediction of NMR chemical shifts and coupling constants or the simulation of vibrational and electronic spectra for this compound.

Solvent Effects on Molecular Properties and Reactivity: No research utilizing continuum solvation models to study the properties and reactivity of this compound could be located.

Without any specific research on "this compound," the generation of a scientifically accurate and informative article as per the user's request is not feasible.

Advanced Spectroscopic Characterization Techniques in Research on 2 2,5 Dimethylfuran 3 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the structure of a molecule at the atomic level. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, bonding, and spatial relationships of atoms can be obtained.

One-dimensional NMR experiments are fundamental for determining the basic framework of a molecule. For 2-(2,5-Dimethylfuran-3-yl)morpholine, ¹H, ¹³C, and ¹⁵N NMR spectra would each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the furan (B31954) and morpholine (B109124) moieties. The furan ring is expected to exhibit a singlet for the C4-proton, with a chemical shift influenced by the surrounding alkyl and morpholine substituents. The two methyl groups on the furan ring at positions 2 and 5 would likely appear as sharp singlets, with their precise chemical shifts providing information about the electronic environment of the furan ring. The protons of the morpholine ring typically present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons adjacent to the oxygen atom (C2' and C6') are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (C3' and C5'). The proton on the carbon linking the two rings (C2') would also show a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. Key signals would include those for the four distinct carbons of the 2,5-dimethylfuran (B142691) ring, with the oxygen-bearing carbons (C2 and C5) resonating at a significantly downfield shift. The carbons of the two methyl groups would appear in the aliphatic region of the spectrum. For the morpholine ring, two distinct signals are expected for the carbons adjacent to the oxygen and nitrogen atoms, respectively. The chemical shifts of these carbons provide valuable information about the electronic effects of the substituents.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the morpholine ring. The chemical shift of the nitrogen would be indicative of its hybridization and the nature of the substituent on it.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Furan C4-H | 6.0 - 7.0 |

| Furan C2-CH₃ | 2.0 - 2.5 |

| Furan C5-CH₃ | 2.0 - 2.5 |

| Morpholine C2'-H | 3.5 - 4.5 |

| Morpholine O-CH₂ | 3.5 - 4.0 |

| Morpholine N-CH₂ | 2.5 - 3.0 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Furan C2 | 140 - 150 |

| Furan C5 | 140 - 150 |

| Furan C3 | 110 - 120 |

| Furan C4 | 105 - 115 |

| Furan C2-CH₃ | 10 - 15 |

| Furan C5-CH₃ | 10 - 15 |

| Morpholine C2' | 60 - 70 |

| Morpholine C6' | 65 - 75 |

| Morpholine C3' | 45 - 55 |

| Morpholine C5' | 45 - 55 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons within the morpholine ring, helping to trace the connectivity of the CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would be instrumental in definitively assigning the proton signals to their corresponding carbon atoms in both the furan and morpholine rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart. This would be key in connecting the 2,5-dimethylfuran and morpholine moieties by observing correlations between the furan protons and the morpholine carbons, and vice-versa. For example, a correlation between the C4-H of the furan ring and the C2' of the morpholine ring would confirm their connectivity.

The morpholine ring is known to undergo a chair-to-chair conformational inversion. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, could be employed to study this process in this compound. By analyzing the changes in the line shapes of the morpholine proton signals as a function of temperature, the energy barrier for the ring inversion could be determined. This would provide valuable insights into the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the synthesized compound. This is a critical step in verifying the identity of a new molecule.

| Predicted HRMS Data for this compound | |

| Molecular Formula | C₁₀H₁₅NO |

| Calculated Exact Mass | 165.1154 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the bond between the furan and morpholine rings would likely be a prominent fragmentation pathway, leading to ions corresponding to the 2,5-dimethylfuran-3-yl cation and the morpholine radical, or vice versa. Fragmentation of the morpholine ring itself, through the loss of small neutral molecules like ethylene (B1197577) oxide, would also be anticipated. The analysis of these fragmentation patterns provides strong confirmatory evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods allow for the identification of specific functional groups and provide a unique "fingerprint" of the molecular structure.

In the analysis of this compound, IR and Raman spectra would reveal characteristic vibrations associated with its constituent furan and morpholine rings. The furan moiety is expected to exhibit distinct bands corresponding to C-H stretching of the aromatic ring, C=C double bond stretching, and the asymmetric and symmetric stretching of the C-O-C ether linkage within the ring. udayton.edu The two methyl groups attached to the furan ring would produce characteristic C-H stretching and bending vibrations.

Simultaneously, the morpholine ring has its own set of identifiable vibrational modes. nih.gov These include C-H stretching from the methylene (B1212753) (-CH2-) groups, C-N (amine) stretching, and C-O-C (ether) stretching. The combination of these spectral features provides comprehensive evidence for the presence of both heterocyclic systems within the molecule. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical harmonic frequencies, which, when compared to experimental data, aid in the precise assignment of each vibrational mode. nih.govresearchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Furan Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Furan Ring | C=C Stretch | 1600 - 1450 |

| Furan Ring | C-O-C Asymmetric Stretch | 1250 - 1150 |

| Morpholine Ring | Aliphatic C-H Stretch | 2980 - 2850 |

| Morpholine Ring | C-N Stretch | 1200 - 1020 |

| Morpholine Ring | C-O-C Stretch | 1140 - 1070 |

| Methyl Groups | C-H Asymmetric/Symmetric Stretch | 2960 / 2870 |

| Methyl Groups | C-H Bending | 1460 - 1370 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous, three-dimensional determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically reconstructed into a precise model of the atomic arrangement.

For this compound, a successful crystallographic analysis would provide definitive data on bond lengths, bond angles, and torsional angles. It would confirm the planarity of the 2,5-dimethylfuran ring and determine the exact conformation of the morpholine ring, which typically adopts a chair conformation. sciencepublishinggroup.com Furthermore, this technique elucidates the packing of molecules within the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure. Although a specific crystal structure for the title compound is not widely published, data from related morpholine-containing structures show that the morpholine ring is often twisted out of the plane of the adjacent molecular fragment. sciencepublishinggroup.comresearchgate.net

Table 2: Illustrative Crystallographic Parameters for a Heterocyclic Morpholine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 15.1 |

| b (Å) | 7.2 |

| c (Å) | 10.5 |

| α, β, γ (°) | 90, 90, 90 |

| Conformation | Morpholine ring in chair form |

Note: Data presented is illustrative, based on a known morpholine derivative sciencepublishinggroup.com, and represents the type of information obtained from an X-ray crystallography study.

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Chromatography is an essential tool for separating, identifying, and purifying components from a mixture. For a research compound like this compound, various chromatographic methods are indispensable for assessing sample purity and for isolating the compound from synthesis reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound, GC-MS would be used to verify the purity of a synthesized sample and to detect any volatile impurities. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio (m/z). mdpi.com

The resulting mass spectrum provides a molecular fingerprint, including a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity by comparing it to known standards or interpreting the fragmentation pathways. mdpi.com

Table 3: Hypothetical GC-MS Analytical Parameters

| Parameter | Specification |

|---|---|

| GC Column | HP-5MS (or similar non-polar) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan / Selected Ion Monitoring (SIM) |

| Expected M+• (m/z) | 181 |

| Potential Fragments | Fragments corresponding to the loss of methyl groups, or cleavage of the furan or morpholine rings. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile or Complex Mixtures

For compounds that are non-volatile, thermally unstable, or part of a complex matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. researchgate.net This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the LC column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of intact molecules.

LC-MS is crucial for monitoring the progress of a chemical synthesis, identifying byproducts, and quantifying the target compound in various matrices. researchgate.net The choice of column (e.g., C18 for reverse-phase) and mobile phase composition is optimized to achieve the best separation. The high sensitivity and selectivity of the mass spectrometer enable the detection of trace-level components. qub.ac.uk

Table 4: Typical LC-MS Analytical Parameters

| Parameter | Specification |

|---|---|

| LC Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of Water and Acetonitrile (with formic acid or ammonium (B1175870) formate) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Expected [M+H]⁺ (m/z) | 182 |

Preparative Chromatography for Isolation of Pure Research Compounds

Following a chemical synthesis, the desired product, this compound, must be isolated from unreacted starting materials, reagents, and byproducts. Preparative chromatography is the technique used for this large-scale purification. It operates on the same principles as analytical chromatography but utilizes larger columns and higher flow rates to handle greater quantities of material.

Commonly, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography is employed. The crude reaction mixture is loaded onto the column, and a solvent system is used to elute the components at different rates. Fractions are collected as they exit the column, and those containing the pure desired compound (as determined by a secondary analytical technique like TLC or analytical HPLC) are combined. The solvent is then removed, yielding a purified sample of this compound suitable for further spectroscopic characterization and research applications.

Applications of 2 2,5 Dimethylfuran 3 Yl Morpholine in Advanced Organic Synthesis and Methodology Development

Potential Role as a Key Synthetic Intermediate for Complex Molecular Architectures

While no specific examples of the use of 2-(2,5-Dimethylfuran-3-yl)morpholine as a synthetic intermediate have been identified, the inherent reactivity of its constituent parts suggests several possibilities.

Precursor in the Synthesis of Novel Heterocyclic Systems

The furan (B31954) ring in this compound could, in principle, undergo a variety of transformations to generate novel heterocyclic systems. For instance, furan moieties can participate in Diels-Alder reactions, acting as dienes to form oxabicyclic systems. Furthermore, the furan ring can be converted to other heterocycles such as pyrroles or thiophenes under specific reaction conditions. The morpholine (B109124) unit would remain as a substituent on these newly formed rings, leading to a diverse range of complex heterocyclic structures.

Building Block for Multifunctional Compounds

The bifunctional nature of this compound, possessing both a furan and a morpholine ring, makes it a hypothetical candidate as a building block for multifunctional compounds. The secondary amine of the morpholine ring can be readily functionalized through reactions such as acylation, alkylation, or arylation. These modifications could introduce additional functionalities, such as pharmacologically active groups or linkers for conjugation to other molecules.

Postulated Utilization in the Development of New Synthetic Methodologies

The unique structure of this compound could lend itself to the development of novel synthetic methods, although no current research supports this.

As a Model Substrate for Reaction Optimization and Discovery

In the absence of specific data, one can speculate that this compound could serve as a model substrate to explore new reactions. For example, developing new C-H activation or cross-coupling methodologies on the furan ring could be investigated, with the morpholine group potentially influencing the regioselectivity and reactivity.

In Ligand Design for Catalysis

The nitrogen and oxygen atoms of the morpholine ring, as well as the oxygen atom of the furan ring, present potential coordination sites for metal ions. This suggests a hypothetical role for derivatives of this compound as ligands in catalysis. Modification of the morpholine nitrogen could introduce further coordinating groups, leading to the design of novel chiral or achiral ligands for various catalytic transformations. However, there is no evidence in the current literature of this compound or its derivatives being used for this purpose.

Hypothetical Preparation of Structurally Diverse Analogues for Chemical Space Exploration

The synthesis of analogues of this compound would likely involve modifications to either the furan or the morpholine ring.

Table 1: Postulated Strategies for Analogue Synthesis

| Modification Site | Potential Synthetic Strategy | Resulting Analogue Type |

| Furan Ring | Substitution at the C4 position | Variously substituted furan analogues |

| Furan Ring | Modification of the methyl groups | Analogues with different alkyl or functional groups at C2 and C5 |

| Morpholine Ring | N-alkylation or N-arylation | N-substituted morpholine analogues |

| Morpholine Ring | Introduction of substituents on the carbon backbone | C-substituted morpholine analogues |

The exploration of these synthetic routes would expand the chemical space around the core structure of this compound, potentially leading to the discovery of compounds with interesting biological or material properties.

Despite a comprehensive search for scholarly and scientific information, no specific applications of the chemical compound This compound in the fields of polymer chemistry or the design of advanced, non-biological functional materials have been documented in the available literature.

General research into related compounds, such as furan derivatives and morpholine derivatives, indicates a broad potential for these classes of chemicals in materials science. Furan-based polymers are an active area of research for creating bio-based plastics and resins. researchgate.netresearchgate.netwiley-vch.deijsrst.com Similarly, morpholine derivatives have been explored for various industrial applications, including as components in the synthesis of more complex molecules and materials. e3s-conferences.org

However, the specific compound, this compound, has not been identified as a monomer for polymerization or as a key component in the development of advanced functional materials in the reviewed sources. The existing body of scientific literature does not provide the specific data required to detail its role in these specialized areas of materials science. Therefore, a detailed discussion on its use as a monomer or in the design of advanced functional materials cannot be provided at this time.

Future Research Directions and Emerging Perspectives for 2 2,5 Dimethylfuran 3 Yl Morpholine

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

The development of novel and efficient synthetic routes is paramount to enabling broader investigations into 2-(2,5-Dimethylfuran-3-yl)morpholine. Future research will likely move beyond traditional batch syntheses to explore more advanced and unconventional methodologies.

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. A promising future direction would be the development of a photocatalytic, diastereoselective annulation strategy for the synthesis of substituted morpholines like the target compound. nih.gov Such methods could offer access to diverse substitution patterns on the morpholine (B109124) ring, starting from readily available materials. nih.gov

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, scalability, and precise control over reaction parameters. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions could be adapted for the synthesis of morpholine derivatives. organic-chemistry.org This would enable the rapid and efficient production of a library of analogs of this compound for further study.

Catalytic C-N and C-O Bond Formation: The use of transition metal catalysts, such as palladium, for Wacker-type aerobic oxidative cyclization of alkenes could provide a novel route to the morpholine ring system. organic-chemistry.org Research into iron(III)-catalyzed diastereoselective synthesis of substituted morpholines from allylic alcohols and amino ethers or hydroxy amines could also be a fruitful avenue. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Areas of Investigation |

| Photocatalysis | Mild reaction conditions, high stereoselectivity, access to diverse substitution patterns. | Development of suitable photocatalysts and optimization of light source and reaction medium. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. | Reactor design, optimization of flow rates, temperature, and pressure for efficient synthesis. |

| Novel Catalysis | High efficiency, potential for asymmetric synthesis, novel bond formations. | Screening of different metal catalysts (e.g., Pd, Fe), ligand design, and mechanistic studies. |

Advanced Spectroscopic and Structural Investigations (e.g., in situ spectroscopy, cryo-electron microscopy for aggregates)

A deep understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its properties and interactions. Future research should employ state-of-the-art analytical techniques.

In situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy will be invaluable for monitoring the synthesis of this compound in real-time. This would allow for the optimization of reaction conditions and the identification of transient intermediates, providing deeper mechanistic insights.

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, the application of cryo-EM, specifically the Microcrystal Electron Diffraction (MicroED) technique, is a rapidly growing field for the structural determination of small organic molecules. nih.govacs.org This method is particularly advantageous for compounds that are difficult to crystallize into sizes suitable for X-ray crystallography, as it can determine high-resolution structures from nanocrystals. acs.orgshuimubio.com Should this compound or its derivatives prove challenging to crystallize, MicroED could be a powerful tool to elucidate their solid-state structures. nih.govacs.org Cryo-EM can also be instrumental in studying the structure of any potential aggregates or complexes that the molecule might form. nih.govcreative-diagnostics.com

Deeper Computational Insights into Reactivity and Selectivity Under Novel Conditions

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules. For this compound, deeper computational studies will be essential.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the HOMO and LUMO energy orbitals of the molecule, providing insights into its electronic properties and reactivity. nih.gov Such calculations can help in understanding the molecule's potential as a nucleophile or electrophile and guide the design of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the conformational landscape of the molecule and its dynamic behavior in different solvent environments. nih.govresearchgate.net This is particularly important for understanding how the furan (B31954) and morpholine rings are oriented relative to each other and how this might influence the molecule's interactions with other species. nih.govresearchgate.net These simulations can also be used to study the stability of potential protein-ligand interactions if the molecule is investigated for biological applications. nih.govresearchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To fully explore the chemical space around this compound, high-throughput methods will be indispensable.

Automated Synthesis: The use of robotic platforms for the automated synthesis of libraries of derivatives will significantly accelerate the discovery of new compounds with interesting properties. nih.govimperial.ac.uk These platforms can be programmed to perform multi-step syntheses on solid supports, allowing for the creation of large and diverse libraries of heterocyclic compounds. nih.gov A fully automated, multistep flow approach could be developed for the efficient generation of derivatives. acs.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a wide range of reaction conditions to identify optimal synthetic routes. nih.gov By combining HTE with rapid analytical techniques, the development of new synthetic methodologies for this compound and its analogs can be greatly accelerated. nih.gov

| Technology | Application to this compound | Expected Outcome |

| Automated Synthesis | Parallel synthesis of a library of derivatives with varied substituents on the furan and morpholine rings. | Rapid generation of a diverse set of compounds for structure-activity relationship studies. |

| High-Throughput Experimentation | Screening of catalysts, solvents, and reaction conditions for novel synthetic transformations. | Identification of optimized and novel reaction pathways for the synthesis and derivatization of the core scaffold. |

Sustainable and Scalable Production Methodologies

The development of green and economically viable synthetic processes is a critical aspect of modern chemistry. Future research on this compound should prioritize sustainability.

Green Synthesis of Precursors: The 2,5-dimethylfuran (B142691) moiety can be derived from renewable biomass resources. semanticscholar.org Research into one-pot syntheses of 2,5-dimethylfuran from fructose (B13574) or other carbohydrates using green reagents like formic acid and acetic acid will be crucial for the sustainable production of the target molecule. google.com The use of microwave heating technology in the presence of green solvents and low-cost metal catalysts for the synthesis of 2,5-dimethylfuran from bamboo hydrolysate is another promising avenue. cbiore.id

Sustainable Morpholine Synthesis: The development of environmentally friendly methods for the synthesis of the morpholine ring is also important. A one or two-step, redox-neutral protocol using inexpensive and readily available reagents like ethylene (B1197577) sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines offers a greener alternative to traditional methods. chemrxiv.orgchemrxiv.orgchemrxiv.org

Investigation of Novel Chemical Transformations and Derivatization Strategies

The functionalization of the this compound scaffold is key to exploring its full potential. Future research will focus on developing novel strategies for its derivatization.

C-H Activation: Direct C-H activation of the furan ring is a powerful strategy for introducing new functional groups. rsc.org Research has shown that the C-H bonds at the 3-position of 2,5-dimethylfuran can be activated by transition metal complexes. nih.gov This opens up possibilities for the direct functionalization of the furan ring in the target molecule. Transition-metal-catalyzed C-H bond activation is a powerful tool for the formation of new C-C bonds in complex molecules. acs.org

Functionalization of the Morpholine Ring: The morpholine ring offers several sites for derivatization. For instance, α-functionalization of the morpholine ring can be achieved through the formation of imine-BF3 complexes and subsequent reaction with nucleophiles. researchgate.net The development of diverse synthetic strategies to access functionalized variants of the morpholine ring is of great significance. researchgate.net

Cascade Reactions: The development of cascade reactions starting from 2,5-dimethylfuran to generate functionalized tetrahydrofuran derivatives suggests that similar strategies could be employed to build complexity onto the furan moiety of the target compound. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,5-Dimethylfuran-3-yl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between substituted furans and morpholine derivatives. For example, a patent describes the preparation of morpholine derivatives via multi-step reactions under controlled pH and temperature, with purification via column chromatography using silica gel . Optimization may include varying solvents (e.g., ethanol, DMSO) and catalysts, as seen in studies on analogous compounds . Monitoring reaction progress with TLC or HPLC is critical to ensure yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of FT-IR (to identify functional groups like morpholine’s amine and furan’s aromatic rings), - and -NMR (to resolve substituent positions), and mass spectrometry (for molecular weight validation) . For example, FT-IR analysis in ethanol and DMSO under acidic/alkaline conditions can reveal stability-related structural changes . Melting point determination (e.g., 132–135°C for similar morpholine derivatives) is also a key purity indicator .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should test the compound in solvents like ethanol or DMSO under acidic (HCl), alkaline (NaOH), and neutral conditions at elevated temperatures. UV-Vis spectrophotometry can track degradation by monitoring absorbance shifts, while HPLC quantifies residual compound . For instance, a study on flavone derivatives used accelerated stability testing at 40°C/75% RH for 30 days to simulate long-term storage .

Q. What methods are recommended for determining the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, using a C18 column and acetonitrile/water mobile phase. Purity thresholds (e.g., ≥97%) are validated via calibration curves and spiked recovery tests . Complementary techniques include elemental analysis and -NMR integration to quantify impurities .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects in docking studies. Validate computational models (e.g., AutoDock Vina) by cross-referencing with experimental binding assays (e.g., SPR or ITC) and molecular dynamics (MD) simulations to account for flexibility . For example, a study resolved contradictions in docking results by performing 100-ns MD simulations to refine binding poses .

Q. What strategies can integrate computational modeling into the design of this compound derivatives with enhanced activity?

- Methodological Answer : Use QSAR models to correlate structural features (e.g., furan substituents, morpholine ring conformation) with bioactivity. Docking studies against target proteins (e.g., kinases or GPCRs) can prioritize derivatives for synthesis. A collaborative workflow—combining synthesis, in vitro assays, and iterative computational refinement—was employed in a study to optimize anti-inflammatory derivatives .

Q. How do structural modifications to the furan or morpholine moieties influence the compound’s pharmacological profile?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on furan) and testing them in bioassays. For instance, replacing the 2,5-dimethylfuran group with a thiophene ring in a related morpholine derivative altered its selectivity for serotonin receptors . Pharmacokinetic properties (e.g., logP) can be predicted using software like SwissADME.

Q. What validation protocols ensure reproducibility in analytical methods for this compound?

- Methodological Answer : Follow ICH guidelines for method validation: assess linearity (R ≥0.99), precision (%RSD <2%), accuracy (spiked recovery 98–102%), and robustness (e.g., ±5% organic solvent variation). A study on esreboxetine succinate validated its HPLC method by testing three independent batches and confirming inter-day variability <1.5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.